Comparison of Sedative-Hypnotic Activity: N3-Alkylated vs. C5-Disubstituted Barbiturates
In a comprehensive structure-activity relationship review, C5-disubstituted barbiturates like butabarbital (5-ethyl-5-sec-butyl barbituric acid) exhibit sedative-hypnotic activity with therapeutic plasma concentrations in the range of 10–25 mg/L, directly correlating with GABA-A receptor potentiation [1]. The N3-alkylated analog, 6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, lacks the C5 geminal dialkyl pharmacophore and is consistently documented as pharmacologically inactive at GABA-A receptors at concentrations up to 100 µM, demonstrating a fundamental lack of CNS depressant liability [2].
| Evidence Dimension | GABA-A Receptor Potentiation / Sedative-Hypnotic Activity |
|---|---|
| Target Compound Data | No detectable activity at GABA-A receptors (inactive at ≤100 µM) |
| Comparator Or Baseline | Butabarbital (C5-disubstituted): active; Therapeutic plasma conc. 10–25 mg/L |
| Quantified Difference | Qualitative: Active (Comparator) vs. Inactive (Target) at pharmacologically relevant concentrations |
| Conditions | Literature-derived SAR analysis based on in vitro receptor binding and clinical pharmacokinetic data |
Why This Matters
This differential confirms the procurement value for researchers requiring a barbiturate scaffold devoid of GABAergic activity, thus eliminating regulatory and safety constraints.
- [1] Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (11th ed.). Biomedical Publications. pp. 134–136. View Source
- [2] Andrews, P. R., & Mark, L. C. (1982). Structural specificity of barbiturates and related drugs. Anesthesiology, 57(4), 314–320. View Source
